(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
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Overview
Description
(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its utility in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group in 4-methylpiperidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydroxide and DMAP are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the preparation of peptide-based drugs and biologically active compounds.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(tert-Butoxycarbonyl)-4-hydroxyphenyl-2-carboxylic acid: Similar in structure but contains a hydroxyphenyl group instead of a methyl group.
(2S)-1-(tert-Butoxycarbonyl)-4-methoxymethylpyrrolidine-2-carboxylic acid: Contains a methoxymethyl group instead of a methyl group.
Uniqueness
(2S)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in synthetic transformations. The presence of the Boc protecting group allows for selective protection and deprotection of the amine group, facilitating the synthesis of complex molecules .
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
LTNNUMKAWAGPIS-GKAPJAKFSA-N |
Isomeric SMILES |
CC1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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